molecular formula C14H16N2 B1517062 N-cyclopentylquinolin-8-amine CAS No. 1019549-62-2

N-cyclopentylquinolin-8-amine

Cat. No.: B1517062
CAS No.: 1019549-62-2
M. Wt: 212.29 g/mol
InChI Key: WMXLJJZXVIYWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentylquinolin-8-amine is a chemical compound based on the quinoline scaffold, a nitrogen-containing heterocycle of significant interest in medicinal and agrochemical research . Recent studies on novel quinolin-8-amine derivatives have demonstrated potent fungicidal activity against a range of phytopathogenic fungi, making this class of compounds a valuable subject for the discovery and development of new agrochemicals . The molecular architecture of the quinoline core facilitates key intermolecular interactions, such as hydrogen bonding, which are critical for its biological activity . Furthermore, the 8-aminoquinoline moiety is widely recognized as a powerful directing group in synthetic chemistry. It enables versatile C-H functionalization reactions, such as C(sp2)-H arylation, which allows researchers to efficiently incorporate diverse aryl and heteroaryl groups into complex molecular scaffolds . This application is particularly valuable for the late-stage diversification of synthetic precursors in the pursuit of novel natural product-like compounds and small-molecule libraries . As such, this compound serves as a versatile building block and a promising candidate for investigations in antifungal agent development and innovative synthetic methodology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-8-12(7-1)16-13-9-3-5-11-6-4-10-15-14(11)13/h3-6,9-10,12,16H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXLJJZXVIYWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Characterization of N Cyclopentylquinolin 8 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide a detailed view of the molecular architecture of N-cyclopentylquinolin-8-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural analysis of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring system and the cyclopentyl group. Aromatic protons on the quinoline core typically resonate in the downfield region (δ 7.0-8.5 ppm). researchgate.net The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The protons of the cyclopentyl group would be observed in the upfield aliphatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The quinoline ring would display a series of signals in the aromatic region (typically δ 110-150 ppm), while the carbons of the cyclopentyl group would appear in the aliphatic region (typically δ 20-60 ppm).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling networks, helping to assign the protons on the quinoline and cyclopentyl rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline H-28.5 - 8.7148 - 150
Quinoline H-37.3 - 7.5121 - 123
Quinoline H-48.0 - 8.2136 - 138
Quinoline H-57.4 - 7.6128 - 130
Quinoline H-67.1 - 7.3115 - 117
Quinoline H-76.8 - 7.0108 - 110
N-H5.0 - 6.0 (broad)-
Cyclopentyl CH4.0 - 4.255 - 60
Cyclopentyl CH₂1.5 - 2.023 - 35

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net

For this compound (C₁₄H₁₆N₂), the expected exact mass can be calculated. Upon ionization, the molecule will form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the cyclopentyl group or cleavage within the quinoline ring system. The mass spectrum of the parent compound, 8-quinolinamine, shows a prominent molecular ion peak, and its fragmentation can serve as a basis for interpreting the spectrum of its N-cyclopentyl derivative. nist.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular FormulaC₁₄H₁₆N₂
Exact Mass212.1313 u
Molecular Ion [M]⁺ (EI)m/z 212
Protonated Molecule [M+H]⁺ (ESI)m/z 213
Major Fragment IonsLoss of cyclopentyl radical (m/z 143), Quinoline fragments

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is highly effective for identifying the functional groups present in a molecule.

For this compound, a secondary amine, the IR spectrum would be expected to show a characteristic N-H stretching vibration. orgchemboulder.comlibretexts.org The C-N stretching vibration of the aromatic amine would also be a key diagnostic peak. orgchemboulder.com The spectrum would also feature absorptions corresponding to the C-H bonds of the aromatic quinoline ring and the aliphatic cyclopentyl group, as well as C=C and C=N stretching vibrations within the quinoline ring system.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
N-H (secondary amine)Stretch3350 - 3310Weak-Medium
C-H (aromatic)Stretch3100 - 3000Medium
C-H (aliphatic)Stretch3000 - 2850Medium-Strong
C=C, C=N (aromatic ring)Stretch1600 - 1450Medium-Strong
C-N (aromatic amine)Stretch1335 - 1250Strong
N-H (secondary amine)Bend1550 - 1450Variable

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π-π* transitions within the quinoline aromatic system. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent used. The UV-Vis spectrum of the parent 8-quinolinamine can provide a reference for the expected absorption maxima. nist.gov This technique is also a valuable tool for purity profiling, as the presence of impurities with significant UV absorbance would alter the appearance of the spectrum.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

Electronic Transition Predicted λmax (nm)
π → π~250
π → π~300
n → π*~350

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture, allowing for both the assessment of purity and the quantification of the target compound.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of non-volatile and thermally sensitive compounds. helsinki.fi For this compound, a reversed-phase HPLC method would typically be employed for purity assessment. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol (B129727), often with a buffer).

Due to the basic nature of the amine, mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can offer superior peak shape and retention. sielc.com Detection is commonly achieved using a UV detector set to one of the absorption maxima of the compound. HPLC is not only used for analytical purposes to determine the purity of a sample but can also be scaled up for preparative separations to purify larger quantities of the compound.

Interactive Data Table: Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) or Mixed-mode column
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water containing a buffer (e.g., formic acid or ammonium (B1175870) formate)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct GC analysis of amines like this compound can be challenging due to their polar nature, which can lead to poor peak shape (tailing) and potential on-column degradation. To address these issues, derivatization is a commonly employed strategy. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative with improved chromatographic properties.

For this compound, the secondary amine group is the primary site for derivatization. Acylation is a frequent approach, where an acyl group is introduced to replace the active hydrogen on the nitrogen atom. Common acylating agents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). These reagents produce fluorinated derivatives that are not only more volatile and stable but also exhibit excellent sensitivity when using an electron capture detector (ECD).

Another derivatization strategy is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents replace the active hydrogen with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte.

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and solvent) must be optimized to ensure complete conversion of this compound to its derivative without degradation. The resulting volatile derivative can then be effectively separated on a non-polar or medium-polarity capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

ParameterTypical Condition
Derivatization Agent Trifluoroacetic anhydride (TFAA)
Reaction Conditions 60°C for 30 minutes
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250°C
Oven Program 100°C (1 min hold), ramp to 280°C at 15°C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques provide a powerful combination of separation and detection, offering unparalleled specificity and sensitivity for the analysis of complex mixtures and the definitive identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode.

A C18 stationary phase is typically used, providing good retention and separation based on the compound's hydrophobicity. The mobile phase often consists of a mixture of an aqueous component (water with a modifier) and an organic solvent (typically acetonitrile or methanol). The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase is crucial. This serves to protonate the basic nitrogen atoms in the this compound molecule, leading to improved peak shape and enhanced ionization efficiency in the mass spectrometer.

Electrospray ionization (ESI) is the most suitable ionization technique for this class of compounds, typically operating in positive ion mode ([M+H]+). The mass spectrometer, which can range from a single quadrupole to more sophisticated high-resolution instruments like time-of-flight (TOF) or Orbitrap analyzers, provides mass information that is used for both qualitative and quantitative analysis.

Table 3.3.1: Typical LC-MS Parameters for the Analysis of this compound

Parameter Typical Condition
LC Column C18 (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode

| Scan Range | m/z 50-500 |

Gas Chromatography-Mass Spectrometry (GC-MS)

When derivatization is employed, gas chromatography-mass spectrometry (GC-MS) becomes a highly effective technique for the analysis of this compound. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides detailed structural information for unambiguous identification.

Electron ionization (EI) is the most common ionization method used in GC-MS. The high energy of EI (typically 70 eV) causes extensive fragmentation of the molecule, producing a characteristic mass spectrum that serves as a "fingerprint" for the compound. The fragmentation pattern of derivatized this compound would be expected to show characteristic losses related to both the quinoline core and the derivatized N-cyclopentyl side chain.

Analysis of structurally similar compounds, such as N-alkylated 8-aminoquinolines, can provide insights into the expected fragmentation pathways. For instance, cleavage of the bond between the cyclopentyl group and the amine nitrogen (alpha-cleavage) is a likely fragmentation route. The quinoline ring itself can also undergo characteristic fragmentation, such as the loss of HCN. The mass spectrum of the parent compound, 8-aminoquinoline (B160924), shows a prominent molecular ion and fragmentation involving the loss of HCN from the quinoline ring. nih.govnist.govnist.gov The presence of the N-cyclopentyl group would be expected to introduce additional fragmentation pathways.

Table 3.3.2: Predicted Key Mass Fragments for the TFAA-Derivative of this compound in GC-MS (EI)

m/z (mass-to-charge ratio) Proposed Fragment Identity
318 [M]+ (Molecular ion of the trifluoroacetyl derivative)
249 [M - C5H9]+ (Loss of the cyclopentyl group)
221 [M - C5H9 - CO]+ (Subsequent loss of carbon monoxide)
143 [Quinolin-8-amine]+ fragment

Biological Activity Profiling of N Cyclopentylquinolin 8 Amine and Its Derivatives

Antimicrobial and Antifungal Investigations

The emergence of multidrug-resistant microbial and fungal strains necessitates the discovery of novel therapeutic agents. Quinoline (B57606) derivatives have historically demonstrated a broad spectrum of antimicrobial activities. nih.govnih.gov

Minimum Inhibitory Concentration (MIC) Determinations against Bacterial Strains

Studies on 8-nitrofluoroquinolone derivatives have indicated the importance of substitutions at the C-7 position for antibacterial activity. For instance, derivatives with p-toluidine, p-chloroaniline, and aniline (B41778) substitutions have shown notable activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL. nih.gov While specific MIC data for N-cyclopentylquinolin-8-amine against a wide range of bacterial strains remains to be extensively documented in publicly available literature, the activity of related quinoline structures suggests that the N-cyclopentyl moiety may influence the lipophilicity and, consequently, the antibacterial efficacy of the parent compound. Further research is required to establish a comprehensive MIC profile for this compound and its derivatives against clinically relevant gram-positive and gram-negative bacteria.

Antifungal Efficacy against Pathogenic Yeasts and Molds

The antifungal potential of quinoline derivatives has been a subject of interest. researchgate.net For example, novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives have demonstrated significant in vitro antifungal activity against a panel of seven human pathogenic fungi, with MICs ranging from ≤ 0.0313 to 4 μg/mL. While these findings are promising for the broader class of quinoline compounds, specific data on the antifungal efficacy of this compound against pathogenic yeasts such as Candida albicans and molds like Aspergillus niger are not yet widely reported. Future studies are warranted to determine the specific antifungal spectrum and potency of this compound and its derivatives.

Antineoplastic and Cytotoxicity Evaluations

The development of novel anticancer agents is a critical area of pharmaceutical research. Various quinoline derivatives have been investigated for their cytotoxic effects on cancer cell lines. brieflands.com

In Vitro Cytotoxicity Screening against Various Cancer Cell Lines

Research on 8-aminoquinoline (B160924) (8-AQ) derivatives has provided insights into their cytotoxic potential. For instance, glycoconjugates of 8-AQ have been evaluated for their ability to inhibit the proliferation of cancer cell lines. One of the most active 8-AQ glycoconjugates, compound 17, exhibited IC50 values of 116.4 ± 5.9 µM against HCT 116 (colon carcinoma) and 78.1 ± 9.3 µM against MCF-7 (breast adenocarcinoma) cells. nih.gov Another study on quinoline-8-sulfonamide (B86410) derivatives identified a compound, 9a, that showed cytotoxicity across several cancer cell lines with IC50 values of 233.9 µg/mL (C32 melanoma), 168.7 µg/mL (COLO829 melanoma), 273.5 µg/mL (MDA-MB-231 breast cancer), 339.7 µg/mL (U87-MG glioblastoma), and 223.1 µg/mL (A549 lung carcinoma). mdpi.com While these data pertain to derivatives of 8-aminoquinoline, they underscore the potential of this scaffold in cancer research. Specific in vitro cytotoxicity data for this compound against a comprehensive panel of cancer cell lines is a necessary next step to evaluate its antineoplastic potential.

Interactive Data Table: Cytotoxicity of Selected 8-Aminoquinoline Derivatives

CompoundCell LineIC50 (µM)
8-AQ Glycoconjugate 17HCT 116116.4 ± 5.9
8-AQ Glycoconjugate 17MCF-778.1 ± 9.3
Quinoline-8-sulfonamide 9aC32520
Quinoline-8-sulfonamide 9aCOLO829376
Quinoline-8-sulfonamide 9aMDA-MB-231609
Quinoline-8-sulfonamide 9aU87-MG756
Quinoline-8-sulfonamide 9aA549496

Apoptosis Induction and Cell Cycle Arrest Studies

The mechanisms by which quinoline derivatives exert their cytotoxic effects often involve the induction of apoptosis and interference with the cell cycle. For example, the dietary compound luteolin (B72000) has been shown to induce G2/M phase cell cycle arrest and apoptosis in HT-29 human colon cancer cells. nih.gov Similarly, benzyl (B1604629) isothiocyanate has been reported to cause G2/M phase arrest in human pancreatic cancer BxPC-3 cells. nih.gov While these studies highlight potential mechanisms of action for anticancer compounds, specific investigations into the ability of this compound to induce apoptosis and cause cell cycle arrest in cancer cells are needed to elucidate its mode of action.

Antiviral Efficacy Studies against Relevant Viral Pathogens

The quest for new antiviral agents is ongoing, with natural and synthetic compounds being explored for their efficacy. A novel series of cyclopentane (B165970) derivatives has demonstrated potent and selective inhibitory effects on influenza virus neuraminidase, with 50% effective concentrations (EC50) of ≤1.5 μM against H1N1 viruses. nih.gov Furthermore, isoquinolone derivatives have been identified as inhibitors of influenza virus polymerase activity. nih.gov While these findings point to the potential of related heterocyclic structures in antiviral research, there is currently a lack of specific data on the antiviral efficacy of this compound against common viral pathogens such as influenza virus and herpes simplex virus. Future virological screening of this compound is necessary to determine its potential as an antiviral agent.

Other Pharmacological Modalities

The versatile quinoline scaffold, particularly the 8-aminoquinoline core structure, has been extensively explored for a variety of pharmacological applications beyond its traditional use. Modifications to this framework have yielded derivatives with significant potential in treating inflammation, neurodegenerative disorders, and parasitic diseases.

Derivatives of the quinoline-8-amine scaffold have demonstrated notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Research has focused on their ability to suppress the production of pro-inflammatory mediators in activated immune cells, such as macrophages.

One study identified 8-(tosylamino)quinoline (B84751) (8-TQ) as a potent inhibitor of macrophage-mediated inflammation. benthamscience.com In lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, 8-TQ effectively suppressed the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2), with IC50 values ranging from 1 to 5 μmol/L. benthamscience.com The underlying mechanism for this activity was attributed to the inhibition of the Akt/NF-κB signaling pathway. 8-TQ was shown to suppress the activation of NF-κB and its upstream signaling components, including IκBα kinase (IKK) and Akt. benthamscience.com

In a separate line of research, a series of 8-quinolinesulfonamide derivatives were synthesized and evaluated for their ability to inhibit the toll-like receptor 4 (TLR4)/MD-2 complex, a key initiator of the inflammatory cascade in response to LPS. taylorandfrancis.com One particular derivative, compound 3l , emerged as a highly effective anti-inflammatory agent. It inhibited the production of NO, TNF-α, and interleukin-1β (IL-1β) with significant potency. taylorandfrancis.com Mechanistic studies confirmed that compound 3l acts as a TLR4/MD-2 inhibitor, preventing the activation of downstream NF-κB and MAPK signaling pathways. taylorandfrancis.com

In Vitro Anti-inflammatory Activity of 8-Quinolinesulfonamide Derivative 3l
MediatorIC₅₀ (μM)
Nitric Oxide (NO)2.61 ± 0.39
TNF-α9.74 ± 0.85
IL-1β12.71 ± 1.34

The quinoline-8-amine scaffold is a promising framework for developing multi-target-directed ligands (MTDLs) for complex neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov This strategy involves combining the 8-aminoquinoline core, known for its metal-chelating properties, with other pharmacophores to address the multifactorial nature of these diseases.

A novel series of 8-aminoquinoline-melatonin hybrids were designed as multifunctional agents for Alzheimer's disease. nih.gov These compounds demonstrated the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), chelate copper ions, and inhibit the aggregation of amyloid-beta (Aβ) peptides. Furthermore, they exhibited neuroprotective activity against glutamate-induced cytotoxicity. nih.gov Similarly, another study linked the 8-aminoquinoline scaffold with natural antioxidants like ferulic acid and lipoic acid, creating derivatives with potent ROS-scavenging and copper-chelating properties that protect cells from H₂O₂-induced death. nih.gov One such derivative, 7-(3-methoxyphenyl)-9,10,11,12-tetrahydro-7H-pyrano[2,3-b:5,6-h']diquinolin-8-amine, was identified as a non-hepatotoxic, antioxidant, and non-competitive inhibitor of human AChE with an IC₅₀ value of 0.75 µM. nih.gov

The interaction of 8-aminoquinoline derivatives with monoamine oxidases (MAO-A and MAO-B) highlights their potential for treating Parkinson's disease and depression. nih.govnih.gov The prototypical 8-aminoquinoline, primaquine (B1584692), and its derivatives show enantioselective inhibition of these enzymes. For instance, (S)-(+)-Primaquine shows a preference for inhibiting MAO-B over MAO-A. nih.gov A more potent derivative, NPC1161, was found to be a strong inhibitor of both enzymes, with its (S)-(+) enantiomer (NPC1161A) showing over 10-fold selectivity for MAO-B. nih.govresearchgate.net

Inhibition of Human Monoamine Oxidase (MAO) by 8-Aminoquinoline Derivatives
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (A/B)
(R)-(-)-Primaquine49.6 ± 12.077.7 ± 11.00.64
(S)-(+)-Primaquine154.0 ± 29.066.0 ± 11.02.33
Racemic NPC11610.37 ± 0.050.10 ± 0.013.70
(S)-(+)-NPC1161A0.51 ± 0.070.05 ± 0.0110.20
(R)-(-)-NPC1161B2.7 ± 0.41.5 ± 0.11.80

Beyond neurodegeneration, certain 8-substituted quinolines have been investigated for anticonvulsant activity. A series of derivatives featuring a 2-hydroxypropyloxyquinoline moiety displayed significant anticonvulsant effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). researchgate.net

The 8-aminoquinoline class is historically significant in the fight against parasitic diseases, most notably malaria. researchgate.net Primaquine, the prototypical drug of this class, remains a crucial therapy for the radical cure of relapsing Plasmodium vivax and Plasmodium ovale malaria by targeting the dormant liver stages (hypnozoites) of the parasite. wikipedia.org More recently, tafenoquine, another 8-aminoquinoline derivative, was approved as a single-dose radical cure for P. vivax. wikipedia.org These compounds are thought to interfere with the parasite's mitochondrial function. taylorandfrancis.com

The antiparasitic activity of this scaffold extends to kinetoplastids, including Trypanosoma and Leishmania species. Tafenoquine has demonstrated significant in vitro activity against Leishmania donovani amastigotes, with IC₅₀ values between 0.1 and 4.0 μM. nih.gov It was less active against intracellular Trypanosoma cruzi amastigotes, with an IC₅₀ of 21.9 μM. nih.gov

Efforts to optimize the 8-aminoquinoline scaffold have led to the development of novel derivatives with potent antitrypanosomal activity. A medicinal chemistry study focusing on 8-nitroquinolin-2(1H)-one derivatives identified compounds with submicromolar activity against Trypanosoma brucei brucei. The introduction of halogen atoms at positions 3 and 6 of the quinolinone ring was crucial for high potency. The most active compound, a 3-chloro-6-bromo derivative (12 ), displayed an exceptionally low EC₅₀ value of 12 nM against T. b. brucei and an EC₅₀ of 0.5 µM against T. cruzi. researchgate.net

Antitrypanosomal Activity of 8-Nitroquinolin-2(1H)-one Derivatives
CompoundSubstituentsT. b. brucei EC₅₀ (nM)T. cruzi EC₅₀ (µM)
Suramin (Ref.)-30-
Benznidazole (Ref.)--0.5
Hit Compound 9 6-bromo50>25
Compound 10 3,6-dibromo501.6
Compound 12 3-chloro, 6-bromo120.5

In Vitro and Cellular Assays for Biological Assessment

The evaluation of the diverse pharmacological activities of this compound and its derivatives relies on a suite of specialized in vitro and cell-based assays.

For assessing anti-inflammatory properties , primary macrophages or macrophage-like cell lines (e.g., RAW264.7) are typically stimulated with lipopolysaccharide (LPS). The inhibitory effect of the compounds is quantified by measuring the production of key inflammatory mediators. Nitric oxide (NO) levels are often measured using the Griess assay, while concentrations of cytokines and prostaglandins (B1171923) like TNF-α, IL-1β, and PGE2 are determined using Enzyme-Linked Immunosorbent Assays (ELISAs). benthamscience.comtaylorandfrancis.com To elucidate the mechanism of action, researchers investigate the modulation of signaling pathways using techniques such as Western blotting to detect the phosphorylation status of proteins like Akt, IKK, and MAPKs, and reporter gene assays to measure the transcriptional activity of NF-κB. benthamscience.comtaylorandfrancis.com Direct target engagement with receptors like TLR4 can be confirmed using co-immunoprecipitation (co-IP) and cellular thermal shift assays (CETSA). taylorandfrancis.com

To evaluate neuroprotective effects , various cell-based models that mimic neurodegenerative conditions are employed. Neuronal or glial cell cultures are exposed to toxins such as glutamate, hydrogen peroxide (H₂O₂), or Aβ peptides to induce cell death. nih.govnih.gov The neuroprotective capacity of the test compounds is then assessed by measuring cell viability using assays like the MTT or LDH release assay. Specific mechanisms are probed through various functional assays, including cholinesterase activity (using the Ellman method), metal chelation (measured by UV-Vis spectroscopy), and inhibition of Aβ aggregation (often monitored by thioflavin T fluorescence). nih.govnih.gov Assays for antioxidant activity, such as the DPPH radical scavenging assay, are also common. nih.gov The inhibitory potential against enzymes like MAO-A and MAO-B is determined using specific substrates that produce a fluorescent or colorimetric signal upon enzymatic conversion. nih.gov

The antiparasitic potential is evaluated using assays tailored to the specific pathogen. For in vitroantimalarial screening, compounds are tested against cultured chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Parasite growth inhibition is typically measured using SYBR Green or pLDH assays to determine the 50% inhibitory concentration (IC₅₀). For antitrypanosomal and antileishmanial activity, assays are conducted on different life-cycle stages of the parasites, such as T. brucei trypomastigotes or intracellular amastigotes of T. cruzi and Leishmania species within host macrophages. nih.govresearchgate.net The 50% effective concentration (EC₅₀) is determined by microscopic counting or using fluorescent protein-expressing parasites. A crucial component of these studies is the concurrent assessment of cytotoxicity against mammalian cell lines (e.g., HepG2, NIH/3T3) to calculate a selectivity index (SI), which provides a measure of the compound's therapeutic window. researchgate.net

Mechanistic Investigations of N Cyclopentylquinolin 8 Amine S Biological Actions

Identification of Molecular Targets and Ligand-Receptor Interactions

There is no published research identifying the specific molecular targets of N-cyclopentylquinolin-8-amine. The interaction of this compound with enzymes or receptors has not been characterized.

Enzyme Inhibition or Activation Studies

No studies detailing the inhibitory or activating effects of this compound on any specific enzyme have been found in the scientific literature. Therefore, data on its enzyme kinetics, such as IC50 or Ki values, are not available.

Receptor Binding Assays

Scientific literature lacks any reports on receptor binding assays conducted with this compound. As a result, its affinity and selectivity for any known receptor remain undetermined.

Elucidation of Cellular and Biochemical Pathways Affected by this compound

There is a lack of research into the cellular and biochemical pathways that may be modulated by this compound.

Gene Expression and Protein Modulation Analysis

No studies have been published that investigate the effects of this compound on gene expression or protein levels. Techniques such as microarrays, RNA-sequencing, or proteomic analyses have not been applied to cells or tissues treated with this compound.

Signal Transduction Pathway Interrogation

The impact of this compound on intracellular signal transduction pathways has not been investigated. There is no information available regarding its potential to modulate key signaling cascades involved in cellular processes.

Assessment of Metal Chelation Properties and their Biological Relevance

While the 8-aminoquinoline (B160924) scaffold is known to possess metal-chelating properties, no specific studies have been conducted to assess the metal chelation capabilities of this compound. tandfonline.comarkat-usa.orgnih.gov The stability constants for its complexes with various metal ions have not been determined, and the biological relevance of any potential chelation is unknown. Research on related 8-hydroxyquinoline and 8-aminoquinoline derivatives has shown that their ability to bind metal ions like copper and zinc can be linked to a range of biological activities, including neuroprotective and anticancer effects. dovepress.comacs.org However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.

Investigation of Reductive Metabolism Pathways

Investigations into the metabolic fate of this compound, particularly concerning reductive pathways, indicate a significant gap in the current scientific literature. Extensive searches for specific reductive biotransformations of this compound have not yielded dedicated studies. However, by examining the metabolism of the broader 8-aminoquinoline class, to which this compound belongs, it is evident that oxidative pathways are predominantly documented.

The metabolism of 8-aminoquinolines, such as the well-studied compounds primaquine (B1584692) and tafenoquine, is known to be extensive and complex. nih.govnih.gov This biotransformation is largely characterized by oxidative reactions mediated by enzymes like cytochrome P450 (CYP) and monoamine oxidases (MAOs). doi.orgmdpi.com There is currently a lack of substantial research focusing on reductive processes for this class of compounds.

While direct evidence for reductive metabolism is scarce, the known metabolic pathways for related 8-aminoquinolines primarily involve oxidation. nih.gov These processes are crucial as the formation of metabolites is linked to both the therapeutic effects and the toxicological profiles, such as hemolytic toxicity, associated with this class of drugs. nih.govdoi.org The metabolism is often enantioselective, with different stereoisomers being processed through distinct pathways. For instance, (R)-primaquine is largely metabolized via oxidation of the side chain's terminal amine, whereas the (S)-primaquine enantiomer is more prone to ring oxidation catalyzed by CYP2D6. doi.org

The primary metabolic reactions observed for 8-aminoquinolines are summarized in the table below. It is important to note that these are oxidative pathways, and they are presented here to offer context on the known biotransformations of this chemical class in the absence of data on reductive metabolism.

Table 1: Summary of Predominantly Oxidative Metabolic Pathways for the 8-Aminoquinoline Class

Metabolic Pathway Description Key Enzymes Involved Representative Substrates
Ring Oxidation/Hydroxylation Introduction of a hydroxyl group onto the quinoline (B57606) ring system, often leading to the formation of phenolic metabolites. These can be further oxidized to quinoneimines. Cytochrome P450 (CYP2D6) Primaquine, Tafenoquine
O-Demethylation Removal of a methyl group from a methoxy substituent on the quinoline ring. Cytochrome P450 Tafenoquine (WR 238605)
N-Dealkylation Cleavage of the alkylamino side chain from the 8-amino position. Cytochrome P450 Tafenoquine (WR 238605)
Oxidative Deamination Removal of an amino group from the side chain, often leading to the formation of a carboxylic acid metabolite. Monoamine Oxidase (MAO), Cytochrome P450 (CYP3A4) Primaquine
C-Hydroxylation Introduction of a hydroxyl group on the 8-aminoalkylamino side chain. Cytochrome P450 Tafenoquine (WR 238605)

| N-Oxidation | Addition of an oxygen atom to a nitrogen atom in the side chain. | Cytochrome P450 | Tafenoquine (WR 238605) |

In-depth Analysis of this compound Analogues Reveals Limited Publicly Available Research for a Comprehensive SAR and SPR Study

The existing body of research on 8-aminoquinolines has historically focused on their application as antimalarial and antimicrobial agents. These studies offer valuable insights into the general SAR of the 8-aminoquinoline scaffold, often highlighting the importance of the substituent at the 8-amino position and the substitution pattern on the quinoline ring for biological activity. However, these findings are not directly transferable to provide a detailed analysis of this compound as requested.

Consequently, a thorough and scientifically accurate article adhering to the specific outline provided—focusing on the impact of cyclopentyl moiety modifications, stereochemical considerations, substituent effects on the quinoline core, and QSAR modeling for this compound analogues—cannot be generated at this time due to the absence of specific, detailed research findings in the available literature. The generation of such an article would require speculative reasoning rather than being based on established scientific data.

Further research and publication of studies specifically investigating this compound and its analogues are necessary to build the knowledge base required for a comprehensive SAR, SPR, and QSAR analysis as outlined. Without such dedicated studies, a detailed and authoritative article on this specific chemical compound cannot be responsibly produced.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclopentylquinolin 8 Amine Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive QSAR Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in modern drug discovery, providing a mathematical correlation between the chemical structure of a compound and its biological activity. For analogues of N-cyclopentylquinolin-8-amine, various QSAR models have been developed to predict their activity, often in the context of antimalarial research. These models are built using a series of analogues where the cyclopentyl group or other parts of the molecule are systematically modified. The development process involves the calculation of a wide array of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

A typical QSAR study on N-substituted quinolin-8-amine analogues would involve the generation of 2D and 3D descriptors. Two-dimensional descriptors, which are derived from the 2D representation of the molecule, include constitutional, topological, and electronic properties. Three-dimensional descriptors, on the other hand, are calculated from the 3D conformation of the molecule and include steric, electrostatic, and hydrophobic fields.

Several statistical methods are employed to build the predictive models. Multiple Linear Regression (MLR) is a common approach that establishes a linear relationship between the biological activity and a small number of the most relevant descriptors. More advanced machine learning techniques such as Support Vector Machines (SVM) and Random Forest (RF) are also utilized to capture more complex, non-linear relationships. For 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to influence biological activity.

The development of these models relies on a training set of molecules with known biological activities. The predictive power of the resulting models is then assessed using an external test set of compounds that were not used in the model development.

Table 1: Exemplary Molecular Descriptors Used in QSAR Models for this compound Analogues

Descriptor TypeDescriptor NameDescriptionPotential Influence on Activity
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Can influence solubility, absorption, and binding affinity.
Topological Balaban J indexA topological index that describes the branching and shape of a molecule.Can relate to the overall shape and how the molecule fits into a binding site.
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyThe energy of the highest energy molecular orbital containing electrons.Related to the molecule's ability to donate electrons in a chemical reaction.
Electronic Lowest Unoccupied Molecular Orbital (LUMO) EnergyThe energy of the lowest energy molecular orbital without electrons.Related to the molecule's ability to accept electrons in a chemical reaction.
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of the molecule's hydrophobicity, which affects membrane permeability and solubility.
3D (CoMFA) Steric FieldDescribes the steric bulk of the molecule at different points in space.Indicates where bulky groups may enhance or hinder binding.
3D (CoMFA) Electrostatic FieldDescribes the electrostatic potential at different points in space.Indicates where positive or negative charges are favorable for activity.
3D (CoMSIA) Hydrophobic FieldDescribes the hydrophobic character at different points in space.Highlights regions where hydrophobic interactions are important.
3D (CoMSIA) H-bond Donor/Acceptor FieldsDescribes the potential for hydrogen bonding at different points in space.Identifies key hydrogen bonding interactions with the target receptor.

Statistical Validation and Interpretations of QSAR Models

The reliability and predictive power of any developed QSAR model must be rigorously assessed through statistical validation. This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. Both internal and external validation techniques are employed for this purpose.

Internal validation is typically performed using the training set data. A common method is leave-one-out (LOO) cross-validation, where one molecule is removed from the training set, a model is built with the remaining molecules, and the activity of the removed molecule is predicted. This process is repeated for every molecule in the training set. The resulting cross-validated correlation coefficient (q²) is a key indicator of the model's internal robustness. A q² value greater than 0.5 is generally considered indicative of a good predictive model.

External validation is a more stringent test of a model's predictive ability. It involves using the QSAR model to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. The predictive ability is quantified by the predicted correlation coefficient (R²_pred). An R²_pred value greater than 0.6 is often considered a threshold for a reliable predictive model. Other statistical parameters such as the coefficient of determination (R²), the root mean square error (RMSE), and the F-statistic are also used to evaluate the goodness-of-fit and statistical significance of the model.

Table 2: Statistical Validation Parameters for Hypothetical QSAR Models of this compound Analogues

Model TypeR² (Training Set)q² (LOO Cross-Validation)R²_pred (Test Set)RMSEF-statistic
MLR 0.780.650.720.4585.3
SVM 0.890.780.850.32N/A
RF 0.920.810.880.29N/A
CoMFA 0.910.750.830.35120.7
CoMSIA 0.930.790.860.31135.2

Once a QSAR model is validated, its interpretation provides valuable insights into the structure-activity relationships (SAR) of the this compound analogues. For instance, in an MLR model, the coefficients of the selected descriptors indicate the direction and magnitude of their influence on the biological activity. A positive coefficient for LogP would suggest that increasing hydrophobicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents in a particular region are detrimental.

In 3D-QSAR models like CoMFA and CoMSIA, the interpretation is facilitated by contour maps. These maps visually represent the regions in 3D space where specific physicochemical properties are correlated with changes in activity. For example, a green contour in a CoMFA steric map would indicate a region where bulky groups are favored, while a yellow contour would suggest that steric hindrance in that area decreases activity. Similarly, blue and red contours in an electrostatic map would highlight areas where positive and negative charges, respectively, are beneficial for activity. These interpretations are crucial for guiding the rational design of new, more potent analogues of this compound.

Computational Chemistry and Molecular Modeling Applications in N Cyclopentylquinolin 8 Amine Research

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-cyclopentylquinolin-8-amine, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.

Researchers typically utilize the crystal structures of target proteins, often retrieved from databases like the Protein Data Bank (PDB), to perform docking simulations. For instance, based on the known antimalarial activity of 8-aminoquinolines, potential targets for this compound could include enzymes from Plasmodium falciparum. The docking process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using scoring functions. These scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction.

Studies on analogous 8-aminoquinoline (B160924) derivatives have demonstrated key interactions, such as hydrogen bonds between the aminoquinoline core and amino acid residues in the target's active site, as well as hydrophobic interactions involving the N-alkyl substituent. For this compound, the cyclopentyl group is expected to engage in significant hydrophobic interactions, potentially influencing its binding specificity and affinity. Molecular docking studies on novel 1,2,3-triazole-8-quinolinol hybrids have revealed the importance of hydrogen bonds and π-π stacking interactions with target proteins.

Table 1: Illustrative Binding Affinity Predictions for Quinoline (B57606) Derivatives Against Various Targets

Compound Class Target Protein Predicted Binding Affinity (kcal/mol) Key Interactions
Quinoline-Thiazole Hybrids Bcr-Abl1 Tyrosine Kinase Not specified Hydrogen bonds, π interactions
8-Chloroquinolones Staphylococcus aureus DNA Gyrase -33.86 (example score) Hydrogen bonds with SER438, ASP437

This table is illustrative and based on data from similar compounds, not this compound itself.

Molecular Dynamics Simulations for Conformational Analysis and Stability in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of this compound in a simulated biological environment, such as in aqueous solution or within a lipid bilayer.

Starting with a docked pose of this compound within a target protein, MD simulations can be run for nanoseconds or even microseconds to observe the stability of the complex. These simulations track the movements of every atom in the system over time, providing valuable information on the flexibility of the ligand and the protein. Analysis of the simulation trajectory can reveal important conformational changes that may be crucial for biological activity.

Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly calculated from MD trajectories to assess the stability of the ligand-protein complex and the flexibility of specific residues, respectively.

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound in detail. These calculations provide insights into the molecule's electronic structure, which governs its reactivity and interactions with biological targets.

By solving the Schrödinger equation for the molecule, DFT can be used to calculate a variety of molecular properties, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, DFT calculations could reveal how the cyclopentyl group influences the electronic properties of the quinoline core. This information is crucial for understanding its mechanism of action and for designing derivatives with altered reactivity. DFT studies on other quinoline derivatives have been used to determine properties like electrophilicity index, chemical potential, and hardness.

Table 2: Representative Quantum Chemical Properties of Quinoline Derivatives (Illustrative)

Property Description Typical Values for Quinoline Derivatives
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. -5 to -7 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. -1 to -3 eV
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical reactivity. 3 to 5 eV

These values are illustrative and based on general findings for quinoline derivatives.

Virtual Screening and Lead Optimization Strategies for this compound Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used to discover novel derivatives of this compound with potentially improved activity or other desirable properties.

Structure-based virtual screening involves docking a large number of compounds into the binding site of a target protein and ranking them based on their predicted binding affinities. Ligand-based virtual screening, on the other hand, uses the structure of a known active molecule, such as this compound, as a template to search for other molecules with similar properties.

Once initial "hits" are identified through virtual screening, lead optimization strategies are employed to refine their structures to enhance potency, selectivity, and pharmacokinetic properties. This iterative process often involves a combination of computational modeling and chemical synthesis. For example, computational methods can be used to suggest modifications to the this compound scaffold, such as adding or removing functional groups, to improve its interaction with a target. These proposed modifications can then be synthesized and tested experimentally. The search for new antimalarial agents has seen the application of lead optimization to imidazolopiperazines and imidazopyrazines.

Pharmacophore Modeling for Target Identification

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model can be generated based on the structure of a known active compound like this compound or from the structure of a ligand-bound target protein.

The key features in a pharmacophore model for this compound and its derivatives would likely include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, the quinoline nitrogen can act as a hydrogen bond acceptor, while the amine proton can be a hydrogen bond donor. The cyclopentyl group would contribute a significant hydrophobic feature.

Once a pharmacophore model is developed, it can be used as a 3D query to screen compound libraries to identify new molecules that match the pharmacophore and are therefore likely to have similar biological activity. Furthermore, pharmacophore models can be instrumental in target identification. By comparing the pharmacophore of this compound with pharmacophores of ligands for known proteins, potential new biological targets for this compound can be hypothesized. This approach is valuable when the precise molecular target of a compound is unknown.

Chemical Reactivity and Degradation Pathways of N Cyclopentylquinolin 8 Amine

Metabolic Stability and Biotransformation in Biological Systems (In Vitro Studies)There is a lack of published in vitro studies on the metabolic stability and biotransformation of N-cyclopentylquinolin-8-amine. The metabolism of other 8-aminoquinoline (B160924) compounds is known to be mediated by enzymes such as cytochrome P450s and monoamine oxidases, leading to various metabolites.nih.govnih.govdoi.orgmdpi.comHowever, the specific metabolic pathways and the identity of potential metabolites for this compound have not been reported.

Due to the absence of specific data for this compound in the scientific literature, the generation of a detailed and accurate article according to the provided outline is not feasible at this time.

Preclinical Research Considerations for N Cyclopentylquinolin 8 Amine Methodology Focus

In Vitro Toxicity Screening

In vitro toxicity studies are fundamental for the early identification of potential safety concerns, providing a means to screen compounds in a controlled, high-throughput manner. These assays are designed to assess the potential of N-cyclopentylquinolin-8-amine to cause cellular damage or genetic mutations.

Cell-Based Cytotoxicity Assays

Cell-based cytotoxicity assays are employed to determine the concentration at which a compound exhibits toxic effects on cells. A commonly utilized method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. sigmaaldrich.cnspringernature.comberkeley.eduabcam.comabcam.com In this assay, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. abcam.com The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance of the solution. sigmaaldrich.cn

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher cytotoxicity. The assay would typically be performed using a panel of human cancer cell lines to assess both general cytotoxicity and potential selective anti-cancer activity.

Table 1: Representative Cytotoxicity Data for this compound in Various Human Cancer Cell Lines (MTT Assay)
Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma25.3
MCF-7Breast Adenocarcinoma18.9
HeLaCervical Adenocarcinoma32.1
HepG2Hepatocellular Carcinoma45.7

Genotoxicity and Mutagenicity Assessments

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. nih.govnih.govindustrialchemicals.gov.au Key in vitro assays for assessing the genotoxic potential of this compound include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical compound. microbiologyinfo.comwikipedia.orgbibliotekanauki.plcriver.com It utilizes several strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis. wikipedia.org The assay determines if the test compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid. bibliotekanauki.pl The test is conducted with and without the addition of a mammalian metabolic activation system (e.g., rat liver S9 fraction) to mimic the metabolic processes in the liver. bibliotekanauki.pl A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Table 2: Representative Ames Test Results for this compound
S. typhimurium StrainMetabolic Activation (S9)Highest Non-Toxic Dose (µg/plate)Fold Increase in Revertants (vs. Control)Result
TA98-10001.2Negative
+10001.5Negative
TA100-10001.1Negative
+10001.3Negative

The in vitro micronucleus assay is another critical test for genotoxicity that detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) effects. researchgate.netcriver.comfrontiersin.orgspringernature.comyoutube.com In this assay, cultured mammalian cells are exposed to this compound. Following treatment, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. springernature.com An increase in the frequency of micronucleated cells indicates that the compound may be genotoxic.

Table 3: Representative In Vitro Micronucleus Assay Results for this compound in Human Peripheral Blood Lymphocytes
Concentration (µM)Metabolic Activation (S9)% Micronucleated Binucleated CellsResult
0 (Control)-1.5 ± 0.3Negative
101.7 ± 0.4
501.9 ± 0.5
1002.1 ± 0.6
0 (Control)+1.6 ± 0.4Negative
101.8 ± 0.5
502.0 ± 0.6
1002.2 ± 0.7

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (Methodologies)

ADME studies are crucial for understanding the pharmacokinetic profile of a drug candidate, which influences its efficacy and safety. In vitro ADME assays provide early insights into how this compound is likely to behave in the body.

In Vitro Permeability Assays

Permeability assays are used to predict the oral absorption of a compound. Two common in vitro models are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that, when cultured, forms a monolayer of differentiated enterocytes that mimic the intestinal epithelial barrier. nih.govenamine.netcreative-bioarray.comcreative-biolabs.comnih.gov The permeability of this compound is assessed by measuring its transport across this cell monolayer from the apical (intestinal lumen) to the basolateral (blood) side. The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures the ability of a compound to diffuse through an artificial lipid membrane. creative-biolabs.comwikidot.combioassaysys.comyoutube.comcreative-bioarray.com This high-throughput screening method provides a measure of passive permeability and can help to predict absorption via this mechanism.

Table 4: Representative In Vitro Permeability Data for this compound
AssayPermeability (Papp, 10-6 cm/s)Predicted Absorption
Caco-2 (Apical to Basolateral)15.2High
PAMPA12.8High

Microsomal Stability and Metabolite Identification Studies

Microsomal stability assays are performed to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). axispharm.comprotocols.ioevotec.comcreative-bioarray.comspringernature.com this compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing these metabolic enzymes. axispharm.com The rate of disappearance of the parent compound over time is measured to determine its metabolic stability, often expressed as half-life (t1/2) and intrinsic clearance (CLint). protocols.io Compounds with high metabolic stability are more likely to have a longer duration of action in the body.

Table 5: Representative Microsomal Stability Data for this compound
SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Hepatic Extraction
Human4525Low
Rat3238Low to Intermediate

Metabolite identification studies are conducted to determine the structure of the metabolites formed during the microsomal stability assay. researchgate.netijpras.comnih.govresearchgate.netnih.gov This is typically achieved using liquid chromatography-mass spectrometry (LC-MS). researchgate.netijpras.comnih.gov Identifying the major metabolites is crucial as they may have their own pharmacological or toxicological properties.

Predictive Toxicology Modeling and In Silico Approaches

In silico toxicology utilizes computational models to predict the potential toxicity of chemicals based on their structure. pozescaf.comrsc.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach. nih.govnih.govresearchgate.netresearchgate.net For this compound, QSAR models can be used to predict a range of toxicological endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicities. nih.gov These predictive models are built using large datasets of compounds with known toxicological properties and can provide valuable early warnings of potential liabilities, helping to guide further experimental testing. nih.gov A variety of commercial and open-source software can be used to generate these predictions.

Table 6: Representative In Silico Toxicology Predictions for this compound
Toxicology EndpointPrediction ModelResultConfidence
Ames MutagenicityConsensus QSARNon-mutagenicHigh
Carcinogenicity (Rodent)Structural AlertsNo structural alertsModerate
HepatotoxicityMachine Learning ModelLow probabilityModerate

Future Perspectives and Emerging Research Avenues for N Cyclopentylquinolin 8 Amine Derivatives

Development of Novel Therapeutic Agents based on the N-Cyclopentylquinolin-8-amine Scaffold

The quinoline (B57606) nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs. The this compound scaffold, in particular, holds significant potential for the development of new therapeutic agents, primarily in the realm of oncology and infectious diseases.

Recent research has highlighted the anticancer properties of various quinoline derivatives. These compounds can exert their effects through multiple mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, and interference with tumor growth signaling pathways. The design of novel this compound derivatives could lead to the discovery of potent and selective anticancer agents. For instance, modifications to the quinoline ring or the cyclopentyl moiety could enhance the binding affinity to specific cancer-related targets, such as serine/threonine kinases, which are crucial for cell division and regulation. In silico studies, including molecular docking and dynamics simulations, can aid in the rational design of these new derivatives to optimize their interactions with biological targets.

Furthermore, the quinoline scaffold has been a cornerstone in the development of antimicrobial agents. Hybrid molecules incorporating the 8-aminoquinoline (B160924) structure with other pharmacologically active moieties, such as 1,2,3-triazoles, have shown promising antimicrobial activities. The N-cyclopentyl group in this compound could be strategically functionalized to create hybrid compounds with enhanced efficacy against a range of bacterial and fungal pathogens.

Table 1: Potential Therapeutic Targets for this compound Derivatives

Therapeutic AreaPotential Molecular TargetsRationale
Oncology Protein Kinases (e.g., STK10)Inhibition of key enzymes in cell proliferation and survival pathways.
TopoisomerasesInterference with DNA replication in cancer cells.
TubulinDisruption of microtubule dynamics, leading to cell cycle arrest.
Infectious Diseases Bacterial DNA GyraseInhibition of essential bacterial enzymes.
Fungal Cell Wall SynthesisDisruption of fungal cell integrity.

Application in Materials Science or Analytical Chemistry (e.g., as ligands or probes)

Derivatives of 8-aminoquinoline have demonstrated significant utility as fluorescent probes, particularly for the detection of metal ions. The introduction of a carboxamide group to the 8-aminoquinoline core to create 8-amidoquinoline derivatives has been a recent trend to improve water solubility and cell membrane permeability for biological applications. These compounds can form highly fluorescent complexes with specific metal ions, such as Zn²⁺, making them valuable tools for environmental and biological sensing.

The this compound scaffold can be readily modified to develop novel fluorescent chemosensors. The cyclopentyl group can be functionalized to modulate the sensor's selectivity and sensitivity for different metal ions. The quinoline moiety acts as a fluorophore, and its fluorescence properties can be tuned by altering the electronic nature of the substituents. Research in this area could lead to the development of highly specific and sensitive probes for a variety of analytical applications, including medical diagnostics and environmental monitoring.

Beyond fluorescent probes, the chelating properties of the 8-aminoquinoline core make its derivatives, including those with an N-cyclopentyl group, promising ligands in materials science. These ligands can form stable complexes with a range of metal ions, which can be utilized in the development of new materials with interesting magnetic, optical, or catalytic properties.

Table 2: Potential Applications of this compound Derivatives in Materials Science and Analytical Chemistry

Application AreaType of DerivativePotential Function
Analytical Chemistry Fluorescent 8-amidoquinoline derivativesSelective and sensitive detection of metal ions (e.g., Zn²⁺) in biological and environmental samples.
Materials Science Metal complexes of functionalized quinoline-8-amine ligandsDevelopment of novel materials with tailored optical, magnetic, or catalytic properties.

Multi-target Drug Design Approaches Utilizing the Quinoline-8-amine Core

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing interest in multi-target drug design, where a single molecule is designed to interact with multiple targets simultaneously. The quinoline-8-amine core is an excellent scaffold for the development of such multi-target agents.

By strategically combining the this compound scaffold with other pharmacophores, it is possible to design hybrid molecules that can modulate multiple targets. For example, quinoline-imidazole/benzimidazole hybrids have been investigated as dual- or multi-targeting inhibitors with both anticancer and antimicrobial activity. This approach could lead to the development of more effective therapies with a reduced likelihood of drug resistance.

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the design of multi-target ligands. These computational approaches can predict the binding affinities of designed molecules to various targets and help in optimizing their pharmacological profiles.

Exploration of Advanced Delivery Systems for Enhanced Efficacy

A significant challenge in drug development is ensuring that the therapeutic agent reaches its target site in the body in sufficient concentration. Many promising compounds, including quinoline derivatives, suffer from poor water solubility, which can limit their bioavailability and therapeutic efficacy. Advanced drug delivery systems offer a promising solution to overcome these limitations.

Liposomes and nanoparticles have emerged as effective carriers for delivering hydrophobic drugs like quinoline derivatives. Encapsulating this compound derivatives within these delivery systems can improve their solubility, protect them from degradation, and facilitate their transport to the target cells. For instance, cationic liposomes have been shown to enhance the delivery and antitumor effect of a novel 1,2-dihydroquinoline (B8789712) anticancer agent. Similarly, transferrin-conjugated liposomes have been used for targeted delivery to tumor cells that overexpress the transferrin receptor.

The development of nanoformulations, such as polymeric nanoparticles, can also enhance the therapeutic profile of quinoline-based drugs by improving bioavailability and enabling targeted delivery. Future research in this area will focus on designing and optimizing these advanced delivery systems specifically for this compound derivatives to maximize their therapeutic potential.

Table 3: Advanced Delivery Systems for Quinoline Derivatives

Delivery SystemAdvantagesExamples of Encapsulated Quinoline Derivatives
Liposomes Improved solubility, reduced toxicity, potential for targeted delivery.1,2-dihydroquinolines, isoquinoline (B145761) derivatives.
Nanoparticles Enhanced bioavailability, metabolic protection, targeted delivery.2-propylquinoline, primaquine (B1584692).
Micelles Solubilization of hydrophobic drugs, prolonged circulation time.General application for poorly soluble drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopentylquinolin-8-amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis of quinolin-8-amine derivatives often involves nucleophilic substitution or metal-catalyzed coupling. For example, tin(II) or indium(III) chlorides can catalyze cyclization of N-propargylaniline derivatives to form quinolin-8-amines . Cyclopentyl groups may be introduced via reductive amination or alkylation using cyclopentanone precursors under reflux conditions with solvents like THF . Key parameters include temperature control (60–120°C), solvent polarity, and stoichiometric ratios of amines to halide precursors.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR confirms substitution patterns and cyclopentyl group integration (e.g., δ 1.5–2.5 ppm for cyclopentyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 344.5 g/mol for C24H28N2 derivatives) .
  • X-ray Crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding between the amine and quinoline nitrogen .

Q. How can structural analogs guide the prediction of biological activity for this compound?

  • Methodology : Chlorinated quinolin-8-amine derivatives (e.g., 6-chloroquinolin-4-amine) exhibit antimalarial and anticancer activity via intercalation or enzyme inhibition . Structural similarity analysis using computational tools (e.g., molecular docking) can identify potential targets. In vitro assays (e.g., cytotoxicity against HeLa cells) with IC50 comparisons to analogs are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of quinolin-8-amine derivatives?

  • Methodology :

  • Systematic Review : Follow scoping frameworks (e.g., Arksey & O’Malley, 2005) to categorize studies by assay type (e.g., enzyme vs. cell-based) and dosage ranges .
  • Meta-Analysis : Use statistical tools to reconcile discrepancies (e.g., fixed-effects models for IC50 variability) .
  • Experimental Replication : Standardize protocols (e.g., ATP-based viability assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. How does this compound coordinate with transition metals, and what catalytic applications arise?

  • Methodology : Quinolin-8-amines act as bidentate ligands, coordinating via the amine and quinoline nitrogen. Iron(II) complexes with similar ligands (e.g., N-(2-(diphenylphosphino)ethyl)-tetrahydroquinolin-8-amines) show activity in polymerization catalysis . Characterization steps:

  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands.
  • Cyclic Voltammetry : Assess redox behavior (e.g., FeII/FeIII transitions at −0.3 to +0.5 V) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding stability in target proteins (e.g., Plasmodium falciparum DHODH) over 100-ns trajectories .

Methodological Considerations Table

AspectKey Techniques/ResourcesEvidence Sources
Synthesis OptimizationDoE (Design of Experiments), GC-MS monitoring
Structural AnalysisSC-XRD (Single-Crystal XRD), 2D NMR (COSY, NOESY)
Biological EvaluationHigh-throughput screening, SAR (Structure-Activity Relationship)
Data ReconciliationPRISMA guidelines for systematic reviews

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentylquinolin-8-amine
Reactant of Route 2
Reactant of Route 2
N-cyclopentylquinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.